1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-3-2-4-12(5-11)6-15(19)18-8-13-7-16-10-17-14(13)9-18/h2-5,7,10H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSYPASRODELCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tolyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from related structures:
- Oxadiazole Derivatives: describes 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (e.g., compounds 2a–b), where the oxadiazole ring replaces the pyrrolopyrimidine core. These derivatives exhibit antibacterial activity, with para-substituted aryl groups (e.g., 4-dimethylaminophenyl in 2a) showing enhanced potency against S. aureus and P. aeruginosa .
- Imidazo-Pyrrolo-Pyrazines: Patent compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone () incorporate additional fused imidazole rings, increasing structural rigidity and likely targeting kinase ATP-binding pockets .
- Triazolo-Pyrrolo-Pyrazines : Derivatives such as (1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanecarbonitrile () feature triazole moieties, which may enhance metabolic stability and selectivity in enzyme inhibition .
Substituent Effects on Activity
- Aryl Group Position : highlights that para-substituted aryl groups (e.g., 4-chlorophenyl in 2b) optimize antibacterial activity in oxadiazoles. In contrast, the target compound’s meta-substituted m-tolyl group may favor interactions with hydrophobic pockets in kinase targets, where steric accommodation is critical .
- Heterocyclic Additions : The imidazo and triazolo extensions in patent compounds (–4) likely improve binding to deep enzymatic pockets, whereas the simpler pyrrolopyrimidine core in the target compound may offer broader substrate compatibility .
Key Research Findings and Hypotheses
- Antimicrobial vs.
- Meta-Substitution Advantage : The m-tolyl group’s meta-methyl group may reduce metabolic oxidation compared to para-substituted analogs, improving pharmacokinetic stability .
Biological Activity
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone is a compound belonging to the pyrrolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O
- Molecular Weight : 269.30 g/mol
- Chemical Structure : The compound features a pyrrolopyrimidine core with an m-tolyl substituent, which enhances its interaction with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrrolopyrimidine |
| Substituent | m-Tolyl group |
| Functional Groups | Ketone group |
Biological Activities
Research indicates that derivatives of pyrrolopyrimidines, including 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone, exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrrolopyrimidine derivatives can inhibit key signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound has potential applications in treating bacterial infections due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research has demonstrated that similar compounds can modulate inflammatory pathways, suggesting a role in managing inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Inhibition of cancer cell lines (e.g., MCF-7) |
| Antimicrobial | Disruption of bacterial growth |
| Anti-inflammatory | Modulation of cytokine release |
Synthesis Methods
The synthesis of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. Common methodologies include:
- Cyclization Reactions : Starting from pyridine and pyrimidine derivatives to form the pyrrolopyrimidine core.
- Functionalization : Introduction of the m-tolyl group through electrophilic aromatic substitution.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Core Formation | Cyclization of precursors |
| Step 2: Substituent Addition | Electrophilic substitution with m-tolyl |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity Study : A study on pyrrolopyrimidine derivatives found significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases responsible for tumor growth.
- Antimicrobial Efficacy : Research demonstrated that certain pyrrolopyrimidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Inflammation Modulation : Another study highlighted the anti-inflammatory properties of similar compounds through the inhibition of NF-kB signaling pathways, suggesting potential therapeutic applications in chronic inflammatory diseases.
Table 4: Case Study Highlights
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant cytotoxicity in multiple cell lines |
| Antimicrobial Efficacy | Potent activity against common bacterial strains |
| Inflammation Modulation | Inhibition of NF-kB pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
